molecular formula C17H21F3N6O B2742752 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide CAS No. 2309552-58-5

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide

Cat. No. B2742752
CAS RN: 2309552-58-5
M. Wt: 382.391
InChI Key: OUVUWHJTVFCPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide” is a complex organic compound . Its molecular formula is C17H19FN8 and it has an average mass of 354.385 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclobutyl group attached to a triazolo-pyridazine ring, which is further connected to an azetidine ring . The exact 3D structure would require more detailed analysis or experimental data.

Scientific Research Applications

Antimicrobial and Antitumor Applications

One of the primary scientific research applications of triazolo[4,3-b]pyridazine derivatives includes their potential in antimicrobial and antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against different types of bacteria and cancer cells, showcasing their versatility and potential as therapeutics. The synthesis of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives and their evaluation for antimicrobial activity highlight the ongoing exploration of these compounds in addressing resistant microbial strains (Rahimizadeh et al., 2012). Additionally, the development of new 3-heteroarylindoles incorporating triazolo[4,3-a]pyrazine moieties for potential anticancer applications further illustrates the compound's relevance in medicinal chemistry research (Abdelhamid et al., 2016).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives are critical for understanding their properties and potential applications. Research efforts have been dedicated to the synthesis of these compounds and their structural elucidation using various analytical techniques. For instance, studies on the synthesis, structure analysis, and DFT calculations of chloro-triazolo[4,3-b]pyridazine derivatives shed light on their chemical properties and potential interactions (Sallam et al., 2021). This foundational knowledge supports further research into their applications in scientific and medicinal contexts.

Mechanism of Action and SAR Studies

Understanding the mechanism of action and conducting structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of triazolo[4,3-b]pyridazine derivatives. Research in this area aims to elucidate how these compounds interact with biological targets and to identify modifications that enhance their activity and selectivity. The exploration of triazolo[4,3-b]pyridazine derivatives as selective estrogen receptor degraders and antagonists in the treatment of ER+ breast cancer exemplifies the application of these compounds in targeted therapy (Scott et al., 2020).

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,4,4-trifluoro-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O/c1-24(15(27)7-8-17(18,19)20)12-9-25(10-12)14-6-5-13-21-22-16(26(13)23-14)11-3-2-4-11/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVUWHJTVFCPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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